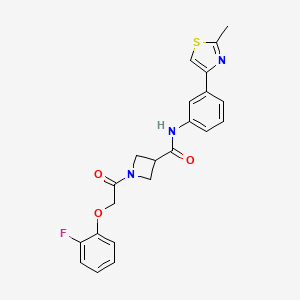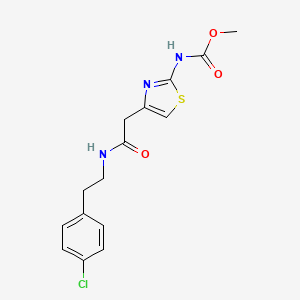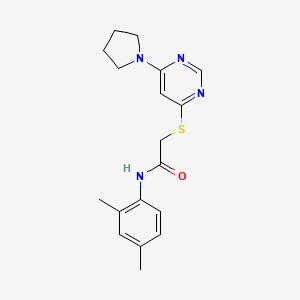![molecular formula C5H2ClN3S B2666612 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 13316-08-0](/img/structure/B2666612.png)
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine is a chemical compound with the molecular formula C5H2ClN3S and a molecular weight of 171.61 . It is a derivative of thiazolo[4,5-d]pyrimidines, which are known for their therapeutic applications . They have been used as potent and selective inhibitors of various enzymes and receptors .
Synthesis Analysis
The synthesis of 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF . This reaction quantitatively produces 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylScientific Research Applications
Anticancer Activity
Thiazolo[4,5-d]pyrimidine derivatives, including 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine, are considered potential therapeutic agents in the development of anticancer drugs . For instance, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, a derivative of thiazolo[4,5-d]pyrimidine, has shown significant in vitro anticancer activity .
Antifungal Activity
Thiazolo[3,2-a]pyrimidines and pyrimido[5,4-d]thiazolo[3,2-a]pyrimidines, which are analogues of 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine, have demonstrated significant antifungal activity . Some of these compounds have shown more than 80% inhibition activity against various fungi .
Antioxidant Activity
Some derivatives of 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine have shown significant antioxidant activity . For example, thiazolo[3,2-a]pyrimidines and pyrimido[5,4-d]thiazolo[3,2-a]pyrimidine have exhibited high DPPH radical scavenging activity, comparable to that of standard vitamin C .
Material Science
Thiazolo[5,4-d]thiazole-based compounds, including 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine, have been used in material science . They exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV, making them valuable for applications in optoelectronic materials .
Synthesis of New Compounds
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine can be used as a building block in the synthesis of new compounds . For example, it can be used to synthesize 3,5-diaryl-thiazolo[4,5-d]pyrimidines, which have shown antiproliferative effects against various types of cancer .
Medicinal Chemistry
The inclusion of fluorine in the molecule often results in improved pharmacological properties . Fluorinated particles, including 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, are an important class of anticancer drugs .
properties
IUPAC Name |
5-chloro-[1,3]thiazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3S/c6-5-7-1-3-4(9-5)10-2-8-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIYJWYHTBBBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine | |
CAS RN |
13316-08-0 |
Source


|
| Record name | 5-chloro-[1,3]thiazolo[5,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2666531.png)
![2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2666535.png)

![N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2666539.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2666541.png)

![6-(3-Nitrophenyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2666544.png)


![4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2666548.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2666549.png)
